Cas no 58051-98-2 (Disperse Red 177)

Disperse Red 177 structure
Nome del prodotto:Disperse Red 177
Disperse Red 177 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Disperse Red 177
- 2-((2-cyanoethyl)(4-((6-nitrobenzothiazol-2-yl)azo)phenyl)amino)ethyl acetate
- 2-(4-(N-Cyanoethyl-N-(acetoxyethyl)amino)phenylazo)-6-nitrobenzothiazole
- Latyl Red KC
- Red FRL
- 2-((p-(N-(2-Cyanoethyl)-N-(2-hydroxyethyl)amino)phenyl)azo)-6-nitrobenzothiazole acetate
- 68133-69-7
- SCHEMBL5943667
- Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]-
- Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-
- DTXSID8071146
- Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(6-nitro-2-benzothiazolyl)diazenyl)phenyl)amino)-
- NS00020446
- EINECS 268-697-6
- SCHEMBL16124940
- P65H6HJW6P
- C.I. Disperse red 177
- 58051-98-2
- W-111333
- 3-[[2-(Acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]propanenitrile
- 2-[(2-Cyanoethyl)[4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]ethyl acetate
- Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((6-nitro-2-benzothiazolyl)azo)phenyl)amino)-
- 2-[N-(2-cyanoethyl)-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate
-
- Inchi: 1S/C20H18N6O4S/c1-14(27)30-12-11-25(10-2-9-21)16-5-3-15(4-6-16)23-24-20-22-18-8-7-17(26(28)29)13-19(18)31-20/h3-8,13H,2,10-12H2,1H3
- Chiave InChI: ZNUBBVSUTSNSIM-WCWDXBQESA-N
- Sorrisi: N#CCCN(C1C=CC(/N=N/C2=NC3C=CC(=CC=3S2)[N+]([O-])=O)=CC=1)CCOC(=O)C
Proprietà calcolate
- Massa esatta: 438.11100
- Massa monoisotopica: 438.111
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 31
- Conta legami ruotabili: 9
- Complessità: 700
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 165A^2
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Densità: 1.39
- Punto di ebollizione: 665.8°C at 760 mmHg
- Punto di infiammabilità: 356.4°C
- Indice di rifrazione: 1.674
- PSA: 165.00000
- LogP: 5.42628
Disperse Red 177 Letteratura correlata
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
58051-98-2 (Disperse Red 177) Prodotti correlati
- 68133-69-7(Disperse Red 177)
- 1464964-17-7(1-(5-methylthiophen-2-yl)cyclobutylmethanamine)
- 2138394-30-4(4-(4-chloro-3-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole)
- 901266-89-5(8-ethoxy-3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo4,3-cquinoline)
- 66900-71-8((SP-4-2)-(1S,2S)-1,2-Cyclohexanediamine-κN1,κN2sulfato(2-)-κO,κO'platinum)
- 1805095-24-2(Methyl 3-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate)
- 885950-11-8(6-(4-formylphenyl)pyridine-3-carbaldehyde)
- 2549053-25-8(4-{[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide)
- 2227940-54-5(tert-butyl N-{3-[(3S)-3-hydroxybutyl]oxolan-3-yl}carbamate)
- 941961-00-8(N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-3,3-dimethylbutanamide)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
